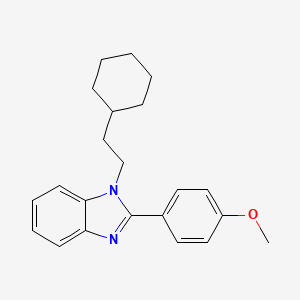
1-(2-cyclohexylethyl)-2-(4-methoxyphenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CYCLOHEXYLETHYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique structure, which includes a cyclohexylethyl group, a methoxyphenyl group, and a benzodiazole core
Preparation Methods
The synthesis of 1-(2-CYCLOHEXYLETHYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core and the subsequent attachment of the cyclohexylethyl and methoxyphenyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the benzodiazole core.
Alkylation reactions: to introduce the cyclohexylethyl group.
Aromatic substitution reactions: to attach the methoxyphenyl group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2-CYCLOHEXYLETHYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-CYCLOHEXYLETHYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any pharmacological activity.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(2-CYCLOHEXYLETHYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
The exact pathways involved would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(2-CYCLOHEXYLETHYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE can be compared to other benzodiazole derivatives, such as:
- 1-(2-Phenylethyl)-2-(4-methoxyphenyl)-1H-1,3-benzodiazole
- 1-(2-Cyclohexylethyl)-2-(4-hydroxyphenyl)-1H-1,3-benzodiazole
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity, biological activity, and potential applications. The uniqueness of 1-(2-CYCLOHEXYLETHYL)-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE lies in its specific combination of substituents, which may confer distinct properties and advantages in various research and industrial contexts.
Properties
Molecular Formula |
C22H26N2O |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-(2-cyclohexylethyl)-2-(4-methoxyphenyl)benzimidazole |
InChI |
InChI=1S/C22H26N2O/c1-25-19-13-11-18(12-14-19)22-23-20-9-5-6-10-21(20)24(22)16-15-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15-16H2,1H3 |
InChI Key |
BSPGOCGPZLVSJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















